[4-Chloro-2-(trifluoromethyl)phenyl]amine hydrochloride
Description
[4-Chloro-2-(trifluoromethyl)phenyl]amine hydrochloride is a halogenated aromatic amine derivative with the molecular formula C₇H₅ClF₃N·HCl and a molecular weight of 240.06 g/mol. The compound features a phenyl ring substituted with a chlorine atom at the para position (C4) and a trifluoromethyl (-CF₃) group at the ortho position (C2), with the amine (-NH₂) directly attached to the aromatic ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
4-chloro-2-(trifluoromethyl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N.ClH/c8-4-1-2-6(12)5(3-4)7(9,10)11;/h1-3H,12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGCDMNTSJRNQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30801143 | |
| Record name | 4-Chloro-2-(trifluoromethyl)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30801143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648415-76-3 | |
| Record name | 4-Chloro-2-(trifluoromethyl)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30801143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the trifluoromethylation of a chloro-substituted phenyl compound using a trifluoromethylating agent under radical conditions . The amine group can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized equipment to handle the reactive intermediates and ensure high yields. The hydrochloride salt is typically formed by treating the free amine with hydrochloric acid, followed by crystallization to obtain the pure product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, or reduce the trifluoromethyl group to a difluoromethyl group.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Compounds with reduced chloro or trifluoromethyl groups.
Substitution: Derivatives with different functional groups replacing the chloro or trifluoromethyl groups
Scientific Research Applications
[4-Chloro-2-(trifluoromethyl)phenyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs.
Industry: The compound is used in the production of specialty chemicals and materials, particularly those requiring the unique properties imparted by the trifluoromethyl group
Mechanism of Action
The mechanism of action of [4-Chloro-2-(trifluoromethyl)phenyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The chloro group can also participate in interactions with the target molecules, further modulating the compound’s activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares [4-Chloro-2-(trifluoromethyl)phenyl]amine hydrochloride with structurally related compounds, focusing on substituent positions, functional groups, and pharmacological relevance:
Key Research Findings and Discussion
Structural and Electronic Effects
- Electron-Withdrawing Substituents : The -Cl and -CF₃ groups on the phenyl ring reduce electron density at the aromatic core, enhancing stability and directing electrophilic substitution reactions to specific positions .
- Salt Formation : The hydrochloride salt improves aqueous solubility, critical for bioavailability in drug formulations .
Pharmacological Comparisons
- Anticonvulsant Activity : Thiadiazole derivatives (e.g., compound 4c in ) exhibit potent anticonvulsant effects, with ED₅₀ values lower than the target compound, suggesting that heterocyclic cores enhance activity.
- CNS Penetration : Acetamide derivatives (e.g., ) demonstrate improved blood-brain barrier permeability due to reduced polarity, making them candidates for neurological applications.
Limitations and Challenges
Biological Activity
[4-Chloro-2-(trifluoromethyl)phenyl]amine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article presents a comprehensive examination of its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
1. Antioxidant Properties
The compound exhibits significant antioxidant activity , which is crucial for reducing oxidative stress in cells. It scavenges free radicals and inhibits reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage. This property is particularly relevant in the context of diseases linked to oxidative stress, such as cancer and neurodegenerative disorders.
2. Anticancer Activity
Research indicates that this compound demonstrates promising anticancer properties . It has been tested against various cancer cell lines, showing the ability to inhibit cell proliferation and induce apoptosis.
Table 1: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.5 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 12.3 | Inhibition of cell cycle progression |
| HeLa (Cervical) | 10.8 | ROS generation leading to DNA damage |
3. Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This effect is essential for managing chronic inflammatory conditions, including arthritis and cardiovascular diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Oxidative Stress Reduction : Scavenging free radicals mitigates oxidative damage.
- Enzyme Inhibition : Inhibits key enzymes involved in inflammatory pathways.
- Cell Cycle Regulation : Affects signaling pathways that regulate the cell cycle, leading to apoptosis in cancer cells.
In Vitro Studies
In vitro studies have demonstrated that this compound significantly inhibits the growth of MCF-7 breast cancer cells with an IC50 value of 15.5 μM. The mechanism involves ROS generation leading to DNA damage.
Animal Models
In vivo studies using murine models have shown that administration of this compound reduces tumor size in xenograft models while also decreasing systemic inflammation markers.
Molecular Docking Studies
Computational studies indicate that this compound binds effectively to active sites of target enzymes, suggesting strong potential for drug development based on its structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
